Dipsacoside B

描述

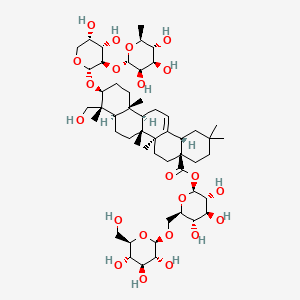

Dipsacoside B (C₅₃H₈₆O₂₂, molecular weight: 1075.20 g/mol) is a triterpenoid saponin characterized by a complex glycosylation pattern, including α-L-rhamnose and β-D-glucose units . It is widely distributed in plants such as Lonicera hypoglauca, Acanthopanax senticosus, and Cephalaria procera . Its bioactivities include α-glucosidase inhibition, antioxidant effects, autophagy promotion (ameliorating atherosclerosis and kidney injury), and neuroprotection against ischemic stroke .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-85-9 | |

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: 地梢花苷 B 的合成涉及从天然来源,如忍冬 (Lonicera confusa DC) 的花蕾中提取 。该过程通常包括:

提取: 植物材料用甲醇或乙醇等溶剂进行溶剂提取。

纯化: 然后,使用高效液相色谱 (HPLC) 等色谱技术对提取物进行纯化,以分离地梢花苷 B。

工业生产方法: 地梢花苷 B 的工业生产遵循类似的提取和纯化方法,但规模更大。 使用先进的色谱技术确保化合物的高纯度和高产率 .

化学反应分析

反应类型: 地梢花苷 B 会发生各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾等试剂氧化。

还原: 可以使用硼氢化钠等还原剂进行还原反应。

取代: 取代反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 氢氧化钠等亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能生成羧酸,而还原可能生成醇 .

科学研究应用

Cardiovascular Applications

1. Anti-Atherosclerotic Effects

Recent studies have highlighted the anti-atherosclerotic properties of Dipsacoside B. In a study involving ApoE −/− mice, DB treatment significantly reduced atherosclerotic lesion size and improved plaque stability. The mechanism involves the induction of autophagy, which inhibits foam cell formation by reducing the internalization of oxidized low-density lipoprotein (ox-LDL) in macrophages. This suggests that DB may serve as a therapeutic agent against atherosclerosis by promoting autophagic processes in vascular cells .

2. Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has been shown to inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs), which is crucial in preventing neointimal formation following vascular injury. In both in vivo and in vitro studies, DB treatment resulted in upregulation of phosphatase and tensin homolog deleted on chromosome 10 (PTEN), a known regulator of VSMC behavior. This regulation leads to decreased VSMC proliferation and migration, indicating potential applications in managing vascular restenosis .

Neuroprotective Effects

1. Protection Against Ischemic Injury

This compound exhibits protective effects on the brain during ischemic events. Studies have demonstrated that DB can ameliorate brain injury caused by ischemic stroke by inhibiting mitochondrial E3 ubiquitin ligase 1 (Mul1). This inhibition improves mitochondrial function and reduces apoptosis in neuronal cells, suggesting that DB may be beneficial for treating ischemic stroke and related cognitive impairments .

2. Cognitive Improvement in Sepsis-Associated Encephalopathy

In models of sepsis-associated encephalopathy, this compound has been shown to reduce cognitive impairment by decreasing Th17 cell infiltration and neuroinflammation. The compound's mechanism involves inhibiting vascular endothelial growth factor A signaling pathways, which are implicated in blood-brain barrier dysfunction and neuroinflammatory responses .

Metabolic Regulation

1. Lipid Metabolism Modulation

This compound has demonstrated significant effects on lipid metabolism. In studies involving high-fat diet-induced obesity models, DB treatment led to reduced levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) without adversely affecting liver or kidney function. These findings suggest that DB may have applications in managing dyslipidemia and obesity-related complications .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Key Findings | Mechanism of Action |

|---|---|---|

| Anti-Atherosclerosis | Reduced plaque size and improved stability; inhibited foam cell formation | Induction of autophagy; regulation of lipid metabolism |

| Vascular Smooth Muscle Regulation | Suppressed VSMC proliferation and migration; reduced neointimal formation | Upregulation of PTEN expression |

| Neuroprotection | Ameliorated ischemic brain injury; improved mitochondrial function | Inhibition of Mul1; reduction in apoptosis |

| Cognitive Function | Improved cognitive impairment in sepsis-associated encephalopathy | Inhibition of VEGFA signaling; reduction of neuroinflammation |

| Lipid Metabolism | Decreased TG, TC, LDL-C levels; maintained liver/kidney function | Modulation of lipid metabolism pathways |

作用机制

地梢花苷 B 通过各种分子靶点和途径发挥其作用:

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Dipsacoside B is structurally distinguished by its glycosylation at the C-3 and C-28 positions. Key structural analogs include:

Key Differences :

Bioactivity Comparison

Table 1: Bioactivity Profiles of Selected Saponins

Functional Insights :

- This compound exhibits balanced antioxidant and metabolic effects, whereas hederasaponin B specializes in enzyme inhibition.

- The C-20/29 double bond in ciwujianoside B enhances ONOO⁻ scavenging, a feature absent in this compound .

Distribution and Quantitative Variability

生物活性

Dipsacoside B (DB) is a triterpenoid saponin derived from various species of the Dipsacus genus, particularly Dipsacus asperoides and Lonicera macranthoides. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and cardiovascular protective effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

1.1 Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Recent studies have shown that DB significantly inhibits the proliferation and migration of VSMCs, which are critical in the development of vascular diseases such as atherosclerosis. A study utilizing a rat abdominal aorta balloon injury model demonstrated that DB treatment reduced neointimal formation by upregulating the expression of phosphatase and tensin homolog (PTEN), a known regulator of cell growth and survival. Specifically, DB treatment led to:

- Inhibition of Angiotensin-II (Ang-II)-induced proliferation : In vitro assays showed that DB effectively blunted the proliferation potential of VSMCs induced by Ang-II.

- Regulation of phenotype switch : DB promoted a phenotypic switch in VSMCs from a synthetic to a contractile type, which is associated with reduced vascular remodeling .

1.2 Hepatoprotective Effects

DB has been investigated for its hepatoprotective properties, particularly against acetaminophen-induced liver injury. In experimental models:

- Reduction in liver enzyme levels : Mice treated with DB prior to acetaminophen exposure exhibited significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced hepatotoxicity.

- Mechanistic insights : The protective effects were linked to enhanced autophagy and inhibition of apoptosis via modulation of the Akt/mTOR signaling pathway. Furthermore, DB was found to inhibit Neuraminidase 1 (Neu1), which plays a role in lysosomal exocytosis, thereby promoting the clearance of acetaminophen-induced damage .

2.1 Anti-Tumor Activity

DB has demonstrated significant anti-cancer properties across various cancer cell lines:

- Inhibition of cell proliferation : Studies reported IC50 values in the range of 10-20 μM against HepG2 (liver cancer) cells, with mechanisms involving mitochondrial-mediated apoptosis pathways. Notably, DB treatment led to increased Bax/Bcl-2 ratios, promoting apoptosis in cancer cells .

- Xenograft studies : In vivo studies using nude mice showed that DB inhibited tumor growth in xenograft models, further supporting its potential as an anti-cancer agent.

2.2 Neuroprotective Effects

DB has also been explored for its neuroprotective effects:

- Protection against Alzheimer’s disease : Research indicates that DB can antagonize amyloid-beta-induced cytotoxicity in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .

3. Summary of Research Findings

The following table summarizes key findings regarding the biological activities and mechanisms of this compound:

Case Study 1: Vascular Smooth Muscle Cell Migration

In a controlled study on rat models subjected to balloon injury, treatment with this compound resulted in a marked reduction in neointimal hyperplasia compared to controls. The study highlighted the potential clinical application of DB in preventing vascular complications post-injury .

Case Study 2: Acetaminophen-Induced Liver Injury

A study involving mice demonstrated that pre-treatment with this compound significantly mitigated liver damage induced by acetaminophen overdose. The findings suggested that DB could serve as a protective agent against drug-induced hepatotoxicity through its ability to enhance autophagic processes .

常见问题

Q. How can researchers address the challenge of this compound's low bioavailability in pharmacokinetic studies?

- Methodological Answer: Use nanoformulations (e.g., liposomes) to enhance solubility. Quantify plasma concentrations via LC-MS/MS and correlate with tissue distribution using radiolabeled this compound in animal models .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for time-course data in this compound studies?

- Methodological Answer: Apply repeated-measures ANOVA for longitudinal datasets (e.g., VSMC migration over 24–48 hours). Post-hoc tests (e.g., Tukey’s) adjust for multiple comparisons .

Q. How should researchers handle variability in phenotypic switching assays across VSMC batches?

- Methodological Answer: Normalize data to internal controls (e.g., housekeeping proteins like GAPDH) and use primary cells from ≥3 donors. Include batch-effect correction in statistical models .

Ethical and Reproducibility Considerations

Q. What ethical approvals are required for multi-site studies on this compound's therapeutic potential?

- Methodological Answer: Obtain approval from all institutional ethics committees. Document protocols for patient-derived VSMC use (e.g., informed consent for human tissue) and adhere to ARRIVE guidelines for animal studies .

Q. How can researchers ensure reproducibility in this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。